2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1487353-47-8
VCID: VC2873602
InChI: InChI=1S/C14H21BO3/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)C)C
Molecular Formula: C14H21BO3
Molecular Weight: 248.13 g/mol

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS No.: 1487353-47-8

Cat. No.: VC2873602

Molecular Formula: C14H21BO3

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol - 1487353-47-8

Specification

CAS No. 1487353-47-8
Molecular Formula C14H21BO3
Molecular Weight 248.13 g/mol
IUPAC Name 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C14H21BO3/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
Standard InChI Key JXGCQDIDAXVDML-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)C)C

Introduction

ParameterInformation
CAS Number1487353-47-8
Molecular FormulaC₁₄H₂₁BO₃
Molecular Weight248.13 g/mol
IUPAC Name2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
InChIInChI=1S/C14H21BO3/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8
PubChem CID74789581

The compound features a phenol ring with two methyl substituents at positions 2 and 3, and a boronic acid moiety at position 4 that is protected as a pinacol ester, creating a stable and versatile building block for organic synthesis.

Structural Characteristics

The structural arrangement of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is defined by its three key components: the phenol core, the strategically positioned methyl groups, and the pinacol-protected boronic acid functionality. The phenol ring provides a platform for further functionalization, while the hydroxyl group can participate in hydrogen bonding interactions, influencing both the compound's physical properties and its reactivity in synthetic applications.

The methyl groups at positions 2 and 3 create a distinct electronic environment around the aromatic ring, influencing the electron density distribution and subsequent reactivity patterns. These substituents also impart steric effects that can control the selectivity of reactions involving this compound. The ortho-positioned methyl groups relative to the hydroxyl group create a protected environment that can affect hydrogen bonding capabilities and reactivity of the phenolic hydroxyl group.

The boronic acid moiety at position 4 is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which significantly enhances the compound's stability compared to free boronic acids. This protection strategy prevents unwanted side reactions and degradation, making the compound easier to handle, store, and deploy in synthetic applications.

Synthesis Methods

The synthesis of 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically follows established methods for preparing arylboronic acid pinacol esters. Several synthetic routes have been developed, with the most common approaches outlined below.

The primary method involves palladium-catalyzed borylation of the corresponding aryl halide or triflate. This approach utilizes bis(pinacolato)diboron (B₂pin₂) as the borylation agent in the presence of a palladium catalyst and a suitable base. The reaction proceeds through an oxidative addition-transmetalation-reductive elimination sequence, resulting in the formation of the desired boronic acid pinacol ester.

An alternative approach involves direct C-H borylation using iridium catalysts, which can install the boronic ester directly onto the aromatic ring without requiring pre-functionalization. This method represents a more atom-economical approach to the target compound, though it may present challenges in regioselectivity control.

The hydroxyl group in the target molecule requires careful consideration during synthesis, often necessitating protection-deprotection strategies to avoid interference with the borylation reaction. Alternatively, late-stage demethylation of a methoxy-substituted precursor can be employed to reveal the phenolic hydroxyl group after the borylation step.

Applications in Organic Synthesis

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a versatile building block in organic synthesis, with its primary application being in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed transformations enable the formation of carbon-carbon bonds between the borylated position and various coupling partners, including aryl and vinyl halides or triflates.

The compound's utility extends to the synthesis of complex molecules, where it can be employed to introduce the 2,3-dimethylphenol moiety into larger structures. This capability is particularly valuable in medicinal chemistry for the construction of drug candidates containing this structural element. The presence of the phenolic hydroxyl group provides an additional handle for further functionalization, enabling diverse transformations such as alkylation, acylation, or conversion to other functional groups.

The pinacol ester group serves as a protecting group for the boronic acid, which can be easily removed under basic conditions to reveal the free boronic acid for applications requiring this more reactive species. This deprotection is typically accomplished using sodium periodate, hydrogen peroxide, or simply aqueous base, providing flexibility in synthetic planning.

The unique substitution pattern of this compound, with methyl groups at positions 2 and 3, creates distinctive electronic and steric environments that can influence the regioselectivity and stereoselectivity of subsequent transformations. This characteristic makes it a valuable reagent in the synthesis of complex natural products and pharmaceutical intermediates.

Pharmaceutical and Material Science Applications

In pharmaceutical development, 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as an important intermediate for synthesizing drug candidates with specific structural requirements. The 2,3-dimethylphenol moiety appears in various bioactive compounds, and this boronic ester provides a convenient method for incorporating this structural element into more complex molecules.

The compound's utility extends to the development of biologically active molecules targeting various therapeutic areas. The specific arrangement of methyl substituents can influence binding interactions with biological targets, affecting potency and selectivity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding with target proteins or serve as a point for further derivatization to optimize pharmacokinetic properties.

In materials science, boronic acid derivatives like 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol contribute to the development of functional materials with specific thermal and mechanical properties . These compounds can be incorporated into polymers and coatings, imparting unique characteristics that enhance performance in various applications.

The compound may also find applications in sensor development, where the boronic acid functionality (after deprotection) can interact with diols and other analytes, enabling the creation of chemical sensors for detecting specific molecules of interest . This capability is particularly valuable in analytical chemistry for developing sensitive and selective detection methods.

Comparative Analysis

When comparing 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with related compounds, several important distinctions emerge. One notable comparison is with its isomer, 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which features a different arrangement of methyl substituents.

The 2,3-dimethyl arrangement in the target compound creates an asymmetric electronic environment around the aromatic ring, whereas the 2,6-dimethyl pattern in the isomer produces a more symmetrical distribution. This difference can significantly impact reactivity patterns, particularly in sterically demanding transformations.

Property2,3-Dimethyl Variant2,6-Dimethyl Variant
CAS Number1487353-47-8269410-25-5
Molecular Weight248.13 g/mol248.13 g/mol
SymmetryAsymmetricMore symmetric (C2 axis)
Steric EnvironmentLess hindered phenolic OHMore hindered phenolic OH
Melting PointNot specified in source104-109°C
Typical ApplicationsOrganic synthesis, pharmaceuticalsOrganic synthesis, medicinal chemistry, materials science

Both compounds serve as valuable building blocks in organic synthesis, but their different substitution patterns can lead to distinct reactivity profiles and applications. The 2,3-dimethyl variant may offer advantages in reactions where the asymmetric environment can induce specific selectivity patterns, while the 2,6-dimethyl isomer might be preferred in applications requiring a more symmetrical structure or where the hydroxyl group needs to be sterically protected.

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